molecular formula C12H17NO2 B13214082 2-[Benzyl(methyl)amino]butanoic acid

2-[Benzyl(methyl)amino]butanoic acid

Cat. No.: B13214082
M. Wt: 207.27 g/mol
InChI Key: DZCZECKTQMMTSB-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzyl(methyl)amino]butanoic acid typically involves the alkylation of a suitable amino acid precursor. One common method is the alkylation of 2-amino butanoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[Benzyl(methyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-[Benzyl(methyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-[Benzyl(methyl)amino]ethyl acetoacetate
  • 2-[Benzyl(methyl)amino]propanoic acid
  • 2-[Benzyl(methyl)amino]pentanoic acid

Comparison: 2-[Benzyl(methyl)amino]butanoic acid is unique due to its specific structural features, such as the presence of a butanoic acid moiety and a benzyl group attached to the nitrogen atom

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[benzyl(methyl)amino]butanoic acid

InChI

InChI=1S/C12H17NO2/c1-3-11(12(14)15)13(2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,14,15)

InChI Key

DZCZECKTQMMTSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(C)CC1=CC=CC=C1

Origin of Product

United States

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